Molecular Weight and Lipophilicity Differentiation from Imazodan and Thiazovivin
The target compound (MW 311.4 g/mol, XLogP3 = 1) is structurally and physicochemically distinct from the cardiotonic agent imazodan (CAS 84243-58-3, MW 240.26 g/mol, a pyridazinone lacking the thioether-acetamide moiety) and from thiazovivin (CAS 1226056-71-8, also C₁₅H₁₃N₅OS but a thiazole-based ROCK inhibitor) [1]. The target compound's TPSA of 112 Ų and single H-bond donor place it in a distinct property space relative to imazodan (likely lower TPSA due to the pyridazinone core) [1].
| Evidence Dimension | Molecular weight and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 311.4 g/mol; XLogP3 = 1; TPSA = 112 Ų; HBD = 1; HBA = 5 |
| Comparator Or Baseline | Imazodan (CAS 84243-58-3): MW = 240.26 g/mol; Thiazovivin (CAS 1226056-71-8): MW = 311.36 g/mol (isomeric but structurally unrelated core) |
| Quantified Difference | ΔMW = +71.14 g/mol vs. imazodan; the target compound contains a thioether bridge and acetamide terminus absent in imazodan |
| Conditions | Computed physicochemical properties (PubChem, XLogP3 algorithm) |
Why This Matters
The higher MW and distinct HBD/HBA profile of the target compound relative to imazodan alter its suitability for specific target binding pockets and synthetic derivatization strategies, directly impacting procurement decisions for medicinal chemistry campaigns.
- [1] PubChem. (2025). Compound Summary for CID 7519558: 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)acetamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/896320-18-6 View Source
